3-[(Diethylamino)methyl]benzoic acid 3-[(Diethylamino)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20175237
InChI: InChI=1S/C12H17NO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

3-[(Diethylamino)methyl]benzoic acid

CAS No.:

Cat. No.: VC20175237

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

3-[(Diethylamino)methyl]benzoic acid -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 3-(diethylaminomethyl)benzoic acid
Standard InChI InChI=1S/C12H17NO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Standard InChI Key KOLMZGIDCNVGEI-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC1=CC(=CC=C1)C(=O)O

Introduction

3-[(Diethylamino)methyl]benzoic acid is an organic compound characterized by its benzoic acid core substituted with a diethylaminomethyl group. This structure imparts unique chemical and biological properties, making it relevant in various fields such as medicinal chemistry, organic synthesis, and material science. Below, we explore its chemical attributes, synthesis pathways, and potential applications.

Synthesis Pathway

The synthesis of 3-[(Diethylamino)methyl]benzoic acid typically involves the following steps:

  • Starting Materials:

    • 3-Aminobenzoic acid

    • Diethylamine

    • Formaldehyde (as a methylating agent)

  • Reaction Mechanism:

    • The reaction proceeds via Mannich condensation, where the amino group on the benzoic acid reacts with formaldehyde and diethylamine to introduce the diethylaminomethyl substituent.

  • Experimental Procedure:

    • A mixture of 3-aminobenzoic acid (1 mol), formaldehyde (1 mol), and diethylamine (1 mol) is refluxed in ethanol.

    • The product is precipitated upon cooling, filtered, and recrystallized from a suitable solvent like dimethylformamide (DMF) .

  • Yield:

    • Yields vary depending on reaction conditions but are typically moderate (50–70%).

Structural Characterization

The compound is characterized using various analytical techniques:

  • NMR Spectroscopy:

    • Proton signals corresponding to aromatic protons (7–8 ppm) and aliphatic protons from the diethylamino group (1–4 ppm).

  • IR Spectroscopy:

    • Strong absorption at ~1700 cm⁻¹ indicating the presence of the carboxylic acid group.

    • Peaks near ~3300 cm⁻¹ for N-H stretching vibrations.

  • X-ray Crystallography:

    • Reveals intramolecular hydrogen bonding between the carboxylic acid and amino groups, stabilizing the keto tautomer .

Biological Applications

3-[(Diethylamino)methyl]benzoic acid has been investigated for potential biological activities:

  • Antimicrobial Properties:

    • Substituted benzoic acids exhibit moderate activity against Gram-positive bacteria due to their ability to disrupt bacterial cell walls.

  • Pharmaceutical Relevance:

    • The compound's structural similarity to other bioactive molecules suggests potential as a scaffold for drug development.

    • Hydrogen bonding capacity may enhance receptor binding affinity in drug design.

  • Zwitterionic Behavior:

    • The molecule's zwitterionic nature under physiological conditions may improve bioavailability and reduce toxicity .

Potential Applications in Material Science

Due to its functional groups, this compound can act as:

  • A precursor for synthesizing advanced polymers.

  • A ligand in coordination chemistry for creating metal-organic frameworks (MOFs).

Research Gaps and Future Directions

Despite its promising properties, further studies are required to:

  • Optimize synthetic routes for higher yields and purity.

  • Investigate detailed pharmacokinetics and pharmacodynamics.

  • Explore its use in catalysis or as a building block for supramolecular assemblies.

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